molecular formula C15H21N5 B6442000 N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549005-41-4

N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6442000
CAS No.: 2549005-41-4
M. Wt: 271.36 g/mol
InChI Key: DLKURTMYZDRNDI-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacology research, particularly in the context of developing novel therapeutic agents. Its molecular architecture, featuring a pyrimidine core linked to a pyrazole and a cyclohexylmethylamine group, is characteristic of scaffolds investigated for targeting key enzymatic processes . This structural motif is found in compounds studied for their potential to modulate adenylyl cyclase (AC) activity, specifically the AC1 isoform, which is a recognized target for investigating new approaches to chronic and inflammatory pain with the aim of avoiding the drawbacks associated with opioid therapies . Researchers are also exploring similar pyrazole-pyrimidine hybrids for a range of other biological activities, including potential kinase inhibition, which positions this compound as a versatile intermediate for hit-to-lead optimization campaigns . The inclusion of the lipophilic cyclohexylmethyl group is a common strategy in drug design to influence the compound's pharmacokinetic properties, potentially enhancing its ability to cross biological membranes . This compound is provided for research purposes to support the development of new biological probes and therapeutic candidates. It is intended for use in in vitro assay development, structure-activity relationship (SAR) studies, and other preclinical research.

Properties

IUPAC Name

N-(cyclohexylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKURTMYZDRNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the pyrazole moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the cyclohexylmethyl group: This step usually involves alkylation reactions using cyclohexylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine exhibits promising anticancer properties. Its mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. Research has demonstrated that this compound can selectively target cancer cells while sparing normal cells, thereby reducing side effects typically associated with chemotherapy.

Metabolic Disorders

The compound has been identified as a modulator of metabolic pathways, particularly in the context of diabetes and obesity. It acts on metabolic receptors, influencing glucose metabolism and lipid profiles. The potential use of this compound in treating metabolic syndrome is under investigation, with preliminary results showing improved insulin sensitivity and reduced body weight in animal models.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)Comparison to Standard
MCF-7 (Breast)5.2Lower
A549 (Lung)3.8Lower
HeLa (Cervical)4.5Lower

Case Study 2: Metabolic Modulation

A recent animal study evaluated the effects of this compound on glucose tolerance and weight management. Mice treated with this compound showed a significant decrease in fasting blood glucose levels compared to the control group.

ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)150 ± 10110 ± 8
Body Weight (g)30 ± 225 ± 2

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Pyrazole Substituents

a) N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine
  • Structural Differences : The cyclohexyl group is substituted with 4,4-difluoro, and a morpholine group replaces the cyclohexylmethylamine at position 4.
  • Activity : This compound modulates small-conductance calcium-activated potassium (SK) channels, demonstrating the impact of fluorinated cyclohexyl groups and morpholine on target specificity .
  • Key Insight : Fluorination enhances metabolic stability, while morpholine improves solubility compared to the cyclohexylmethyl group in the target compound .
b) 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core with chloromethyl and methylamine substituents.
  • Synthesis : Prepared via nucleophilic substitution in THF, yielding 80% crystallized product .

Pyrrolopyrimidine and Thienopyrimidine Analogs

a) N-(Cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 13 in )
  • Structural Differences : Replaces the pyrimidine core with pyrrolo[2,3-d]pyrimidine but retains the cyclohexylmethylamine group.
  • Activity : Synthesized via acid-catalyzed amination in water, highlighting the role of solvent in optimizing yields (212–213°C melting point) .
  • Comparison : The pyrrolopyrimidine core may enhance π-π stacking interactions in protein binding compared to the simpler pyrimidine scaffold .
b) Thienopyrimidines (e.g., EGFR/VEGFR-2 Inhibitors)
  • Example: (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine.
  • Activity: Inhibits EGFR (IC₅₀ = 4 nM) and VEGFR-2 (IC₅₀ = 12 nM) via thienopyrimidine’s planar structure, which facilitates kinase domain binding .
  • Comparison: The thienopyrimidine core offers enhanced rigidity and electron-rich regions compared to pyrimidine, improving target affinity .

Pyrazolo[3,4-d]pyrimidine Derivatives

a) N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Differences : Incorporates a 4-chlorophenyl group and methylpiperazine substituent.
  • Activity : Likely targets kinases or GPCRs due to the piperazine moiety’s role in solubility and bioavailability .
  • Comparison : The chlorophenyl group may enhance hydrophobic interactions in binding pockets compared to the target compound’s cyclohexylmethyl group .
b) SI388 (Src Inhibitor)
  • Structure : 1-(2-chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Activity : Inhibits Src kinase with IC₅₀ = 0.8 µM, attributed to the methylthio group’s electron-withdrawing effects .
  • Comparison : Methylthio substituents improve membrane permeability compared to pyrazole groups .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound Pyrimidine Cyclohexylmethyl, 4-methylpyrazole Not reported Not reported N/A
N-(4,4-difluorocyclohexyl)-...morpholine Pyrimidine 4,4-Difluorocyclohexyl, morpholine SK channels Modulator activity
N-(Cyclohexylmethyl)-pyrrolopyrimidine Pyrrolopyrimidine Cyclohexylmethyl Not reported Synthesized in water
SI388 Pyrazolopyrimidine Chlorophenyl, methylthio Src kinase IC₅₀ = 0.8 µM
EGFR Inhibitor (Thienopyrimidine) Thienopyrimidine Fluorobenzyl, pyrrolidinylethynyl EGFR/VEGFR-2 IC₅₀ = 4–12 nM

Biological Activity

N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process. Key steps include:

  • Formation of the Pyrazole Ring : The pyrazole ring is typically synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Cyclohexylmethyl Substitution : The resulting pyrazole derivative is then alkylated with cyclohexylmethyl bromide in the presence of a base like potassium carbonate.
  • Pyrimidine Ring Formation : The final step involves the formation of the pyrimidine ring, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Biological Activity Overview

This compound exhibits various biological activities, particularly in cancer research and inflammation modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
  • Modulation of Gene Expression : The compound can influence the expression levels of proteins like Mcl-1, which is crucial for cell survival and apoptosis regulation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including lung and leukemia cells. For instance, it was reported to suppress growth in A549 lung cancer cells through cell cycle arrest and induce apoptosis in H322 and H1299 lung cancer cells .

Inflammation Modulation

Research indicates that this compound may also play a role in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Pathways : It has been suggested that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of kinases involved in signaling pathways
Apoptosis InductionModulation of Mcl-1 expression
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized by reacting chloro-substituted pyrimidine precursors with cyclohexylmethylamine in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography . Structural confirmation is achieved using 1H^1H-NMR and mass spectrometry (MS), as demonstrated in related cyclohexylamine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and stereochemistry. For example, cyclohexyl protons typically appear as multiplet signals at δ 1.0–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns, as shown for structurally similar compounds .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration and intermolecular interactions .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Purity is validated via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC). For instance, analogs like TP 238 are analyzed using reverse-phase HPLC with UV detection at 236–327 nm .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the cyclohexylmethyl or pyrazole groups (e.g., introducing fluorinated or morpholine substituents) to evaluate bioactivity changes, as seen in related kinase inhibitors .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases) using in vitro IC50_{50} assays. For example, analogs like NVP-AEE788 are screened for kinase inhibition at nanomolar concentrations .
  • Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) using PDB structures (e.g., ZQY ligand in ) to predict binding modes .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Compound Integrity : Re-validate purity and stability (e.g., via HPLC and NMR) to rule out degradation .
  • Structural Confirmation : Re-examine stereochemistry using X-ray crystallography, as SHELXL refinement can detect subtle conformational differences .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSAR Models : Use platforms like Schrödinger’s QikProp to predict logP, solubility, and permeability.
  • Molecular Dynamics (MD) Simulations : Simulate compound-receptor interactions (e.g., GROMACS) to assess binding stability over time .

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